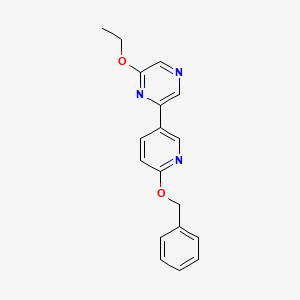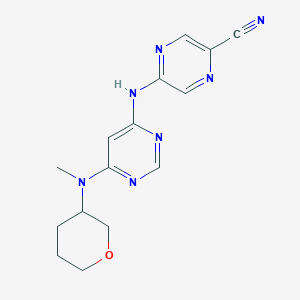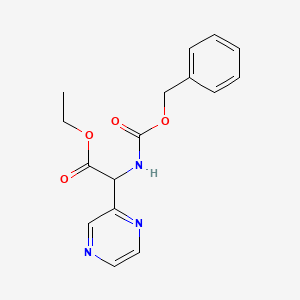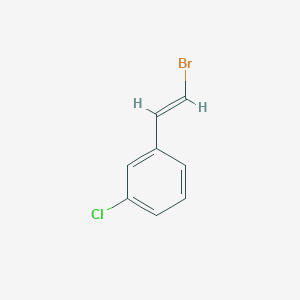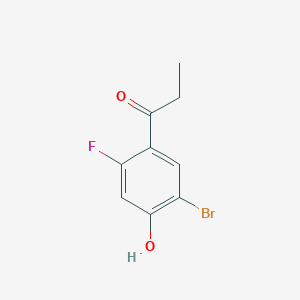
4-Bromochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromochrysene is an organic compound with the molecular formula C18H11Br It is a brominated derivative of chrysene, which is a polycyclic aromatic hydrocarbon composed of four fused benzene rings The bromine atom in this compound is attached to the fourth position of the chrysene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromochrysene typically involves the bromination of chrysene. One common method is the direct bromination of chrysene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful handling of bromine and appropriate safety measures due to the reactivity and potential hazards associated with bromine.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromochrysene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted chrysene derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Oxidized derivatives of chrysene.
Applications De Recherche Scientifique
4-Bromochrysene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and thin-film transistors due to its electronic properties.
Materials Science:
Chemical Research: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 4-Bromochrysene in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors.
Comparaison Avec Des Composés Similaires
1-Bromochrysene: Another brominated derivative of chrysene, but with the bromine atom at the first position.
2-Bromochrysene: Bromine is attached at the second position.
3-Bromochrysene: Bromine is attached at the third position.
Uniqueness of 4-Bromochrysene: this compound is unique due to the specific position of the bromine atom, which can influence its reactivity and electronic properties. This positional isomerism allows for the exploration of different chemical behaviors and applications compared to its other brominated counterparts.
Propriétés
Formule moléculaire |
C18H11Br |
|---|---|
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
4-bromochrysene |
InChI |
InChI=1S/C18H11Br/c19-17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H |
Clé InChI |
YEFNZOMNXYLTQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


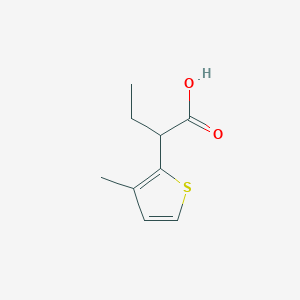
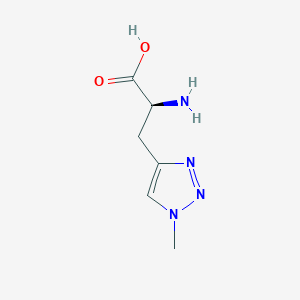

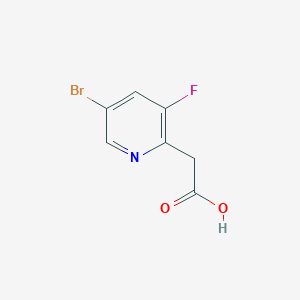
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
